molecular formula C4H6N4O B6250803 2-(1H-1,2,3-triazol-4-yl)acetamide CAS No. 947723-96-8

2-(1H-1,2,3-triazol-4-yl)acetamide

Cat. No.: B6250803
CAS No.: 947723-96-8
M. Wt: 126.1
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Description

2-(1H-1,2,3-triazol-4-yl)acetamide is a heterocyclic compound that contains a triazole ring Triazoles are a class of five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-triazol-4-yl)acetamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst. For this compound, the starting materials are usually an azidoacetamide and a terminal alkyne .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and minimize by-products. Continuous flow reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-triazol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-(1H-1,2,3-triazol-4-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-triazol-4-yl)acetamide involves its interaction with various molecular targets. In medicinal applications, it often acts by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The triazole ring’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3-triazol-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo “click chemistry” reactions efficiently makes it a valuable tool in synthetic chemistry and drug development .

Properties

CAS No.

947723-96-8

Molecular Formula

C4H6N4O

Molecular Weight

126.1

Purity

95

Origin of Product

United States

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